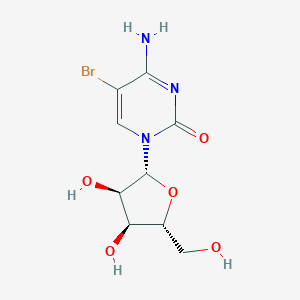

5-Bromocytidine

Übersicht

Beschreibung

5-Bromocytidine is a brominated nucleoside analog of cytidine, where a bromine atom is substituted at the fifth position of the cytosine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromocytidine typically involves the bromination of cytidine. One common method is the use of sodium monobromoisocyanurate (SMBI) as a brominating agent. The reaction is carried out in an aqueous solution, where cytidine is treated with SMBI under controlled conditions to achieve selective bromination at the fifth position of the cytosine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Electron-Induced C5-Br Bond Cleavage

Radiation or electron capture by 5-BrCyd initiates a cascade of radical-forming reactions critical to its radiosensitizing properties:

-

Formation of the π-Anion Radical : Electron attachment generates a π-type anion radical (5-BrCyd<sup>- −</sup>) localized on the cytosine ring.

-

C5-Br Bond Dissociation : The anion radical undergoes spontaneous C5-Br bond cleavage to produce a σ-type cytosine-5-yl radical and bromide ion (Br<sup>−</sup>).

Mechanistic Insight :

-

Solvation drives complete C5-Br bond dissociation, distinguishing 5-BrCyd from gas-phase analogs like 5-bromouracil, which exhibit higher barriers (~21 kcal/mol) .

Tautomerization of the Cytosine-5-yl Radical

The cytosine-5-yl radical undergoes sequential tautomerization to form stabilized radicals:

-

Base-Catalyzed Hydrogen Transfer :

-

Second Tautomerization :

Thermodynamic Stability (G4 Theory) :

| Radical Species | Relative Free Energy (kcal/mol) |

|---|---|

| Cytosine-5-yl (σ) | 0.0 (reference) |

| π-Aminyl (cytNH<sup>- </sup>) | +4.2 |

| σ-Iminyl (cytN<sup>- </sup>) | -8.1 |

The σ-iminyl radical is the most stable tautomer, favoring DNA strand breaks via hydrogen abstraction from deoxyribose .

Radiosensitization

-

The cytosine-5-yl and iminyl radicals generated from 5-BrCyd abstract hydrogen atoms from DNA backbone sugars, inducing strand breaks and enhancing radiation-induced cytotoxicity .

Antiviral Activity

-

5-BrCyd’s triphosphate metabolite incorporates into viral RNA during replication, stalling RNA-dependent RNA polymerase (RdRP) in poliovirus and coxsackievirus B3 .

-

Mechanism : Competitive inhibition of RdRP via high-affinity binding (K<sub>d</sub> = 1.08 μM for 5-nitrocytidine triphosphate) .

Table 1: Key Reaction Barriers and Thermodynamics

| Reaction Step | Method | ΔG Barrier (kcal/mol) | ΔG<sub>rxn</sub> (kcal/mol) |

|---|---|---|---|

| 5-BrCyd<sup>- −</sup> → Cyt-5-yl<sup>- </sup> + Br<sup>−</sup> | B3LYP-PCM/6–31++G(d,p) | 1.8 | -15.0 |

| Cyt-5-yl<sup>- </sup> → cytNH<sup>- </sup> | B3LYP-PCM/6–31++G(d,p) | 24.0 | +4.2 |

| cytNH<sup>- </sup> → cytN<sup>- </sup> | B3LYP-PCM/6–31++G(d,p) | 18.0 | -8.1 |

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

5-Bromocytidine has been investigated for its potential as a radiosensitizer in cancer therapy. Its incorporation into DNA can enhance the sensitivity of cancer cells to ionizing radiation, making tumors more susceptible to radiation therapy.

- Mechanism of Action : When 5-BrC is incorporated into DNA, it can lead to the formation of reactive radicals upon exposure to radiation. These radicals can cause oxidative damage to the DNA, increasing cell death in cancer cells while sparing normal cells to some extent. This property is similar to other halogenated pyrimidines like 5-bromouracil, which has been extensively studied for its radiosensitizing effects .

- Case Studies : Research has shown that 5-BrC can induce significant cytotoxicity in various cancer cell lines when used in conjunction with radiation therapy. For instance, studies utilizing electron paramagnetic resonance (EPR) spectroscopy have demonstrated the formation of cytosine-5-yl radicals from 5-BrC upon electron attachment, which subsequently lead to increased oxidative damage in irradiated DNA .

Epigenetics

This compound plays a role in epigenetic modifications, particularly concerning DNA methylation patterns.

- Mechanism : The compound can influence gene expression by modifying DNA through methylation processes. It has been observed that eosinophils in chronic rhinosinusitis with nasal polyps (CRSwNP) may lead to aberrant methylation patterns influenced by 5-BrC .

- Applications : This property is being explored for therapeutic interventions in diseases where epigenetic changes play a critical role. For example, altering the methylation status of genes involved in inflammation could potentially reverse disease phenotypes associated with CRSwNP.

Enzyme Studies

In enzymatic studies, this compound triphosphate (BrCTP) has been utilized as an analog to investigate enzyme kinetics and binding mechanisms.

- Binding Studies : Ultracentrifugal analysis has revealed that BrCTP binds to multiple sites on certain enzymes, indicating its utility as a tool for studying allosteric interactions and enzyme regulation .

- Experimental Insights : The use of BrCTP allows researchers to dissect the binding dynamics and functional implications of nucleotide interactions within enzymatic pathways, contributing valuable insights into metabolic regulation.

Structural Biology

Recent studies have focused on the structural implications of incorporating this compound into nucleic acids.

- Stability Studies : Research indicates that bromine substitution can enhance the stability of DNA and RNA structures due to intramolecular interactions between bromine atoms and phosphate groups . This stabilization may have implications for designing nucleic acid-based therapeutics.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Bromocytidine involves its incorporation into nucleic acids. When incorporated into RNA or DNA, it can cause base-pairing errors and disrupt normal nucleic acid function. This leads to the inhibition of viral replication and the induction of cytotoxicity in rapidly dividing cells. The compound targets RNA-dependent RNA polymerases and DNA polymerases, interfering with their activity and leading to the termination of nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

5-Bromouridine: Similar to 5-Bromocytidine, 5-Bromouridine is a brominated nucleoside analog of uridine.

5-Fluorocytidine: This compound is another nucleoside analog with a fluorine atom at the fifth position. It is used as an anticancer agent due to its ability to inhibit thymidylate synthase and disrupt DNA synthesis.

5-Iodocytidine: Similar to this compound, this compound has an iodine atom at the fifth position and is used in nucleic acid research and antiviral studies.

Uniqueness of this compound: this compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and cause base-pairing errors makes it a valuable tool in molecular biology and antiviral research. Additionally, its relatively simple synthesis and high reactivity make it a versatile reagent in organic synthesis .

Biologische Aktivität

5-Bromocytidine is a halogenated nucleoside analog of cytidine that has garnered attention for its potential biological activities, particularly in the fields of cancer research and virology. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by various research findings and case studies.

This compound can be synthesized through a bromination reaction involving cytidine. A study demonstrated that using SMBI (Sodium N-bromobenzenesulfonamide) in a solvent mixture resulted in yields of up to 83% for this compound after optimization of reaction conditions . The synthesis process is crucial as it affects the purity and yield of the compound, which are essential for subsequent biological evaluations.

Biological Mechanisms

1. Antiviral Activity:

this compound has been explored for its antiviral properties. In a series of studies on 5-substituted nucleosides, it was found that this compound exhibited significant antiviral activity against various viruses by incorporating itself into viral RNA or DNA, thereby disrupting viral replication processes .

2. Radiosensitization:

Research indicates that halogenated pyrimidines, including this compound, can act as radiosensitizers in cancer therapy. When incorporated into DNA, they enhance the sensitivity of cancer cells to ionizing radiation. This effect is attributed to the formation of reactive radicals upon electron interaction, leading to increased DNA damage in tumor cells .

3. Deamination and Mutagenesis:

The deamination of this compound by human APOBEC3A (A3A) has been studied extensively. A3A is known to deaminate cytosine residues in DNA, leading to G:T mismatches that can contribute to mutagenesis and cancer progression. The efficiency of A3A in deaminating this compound suggests its role in generating mutations within genomic DNA .

Table 1: Summary of Biological Activities

Research Highlights

- Antiviral Studies: A study synthesized various nucleoside analogs, including this compound, and evaluated their efficacy against viral infections. Results indicated a promising antiviral profile for this compound compared to other analogs .

- Radiosensitization Mechanism: The formation of cytosine-5-yl radicals from this compound upon electron interaction was demonstrated using computational methods, showing its potential as a therapeutic agent in combination with radiotherapy .

- Mutagenesis Role: Research on the interaction between A3A and halogenated nucleosides revealed that this compound is efficiently deaminated, leading to increased mutation rates in specific genomic contexts associated with cancer .

Eigenschaften

IUPAC Name |

4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDXGYQCVPZEJE-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430887 | |

| Record name | 5-bromocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-86-2 | |

| Record name | 5-Bromocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.